

A Comparative Guide to the Spectroscopic Interpretation of Simple Acetate Esters

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Compound of Interest

Compound Name: *Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate*

CAS No.: 100501-55-1

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For researchers, scientists, and professionals in drug development, the accurate interpretation of spectroscopic data is paramount for chemical structure elucidation and verification. This guide provides a comparative analysis of Infrared (IR), Proton Nuclear Magnetic Resonance (^1H NMR), and Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) data for three common acetate esters: ethyl acetate, methyl acetate, and propyl acetate. By presenting the data in a clear, comparative format and detailing the experimental protocols, this guide serves as a practical reference for identifying these and similar molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for ethyl acetate, methyl acetate, and propyl acetate, highlighting the distinct features that arise from their subtle structural differences.

Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful tool for identifying functional groups. In the case of these acetate esters, the most prominent absorption bands are from the carbonyl ($\text{C}=\text{O}$) and carbon-oxygen

(C-O) stretching vibrations.

Compound	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)
Ethyl Acetate	~1735-1750	~1230-1250	~2845-2975
Methyl Acetate	~1747	~1243	~2800-3100
Propyl Acetate	~1740	~1250	~2900

Note: The exact wavenumber can vary slightly based on the sample preparation and instrument.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The data below was acquired in deuterated chloroform (CDCl₃).

Compound	Chemical Shift (δ) ppm (Multiplicity, Integration, Assignment)
Ethyl Acetate	1.26 (t, 3H, -CH ₂ CH ₃) 2.05 (s, 3H, CH ₃ CO-) 4.12 (q, 2H, -OCH ₂ CH ₃)
Methyl Acetate	2.05 (s, 3H, CH ₃ CO-) 3.66 (s, 3H, -OCH ₃)[1]
Propyl Acetate	0.93 (t, 3H, -CH ₂ CH ₂ CH ₃) 1.65 (sextet, 2H, -CH ₂ CH ₂ CH ₃) 2.04 (s, 3H, CH ₃ CO-) 4.01 (t, 2H, -OCH ₂ CH ₂ CH ₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. The data below was acquired in deuterated chloroform (CDCl₃).

Compound	Chemical Shift (δ) ppm (Assignment)
Ethyl Acetate	14.2 (-CH ₂ CH ₃) 21.0 (CH ₃ CO-) 60.5 (-OCH ₂ CH ₃) 171.1 (-C=O)
Methyl Acetate	20.6 (CH ₃ CO-) 51.6 (-OCH ₃) 171.5 (-C=O)[2]
Propyl Acetate	10.4 (-CH ₂ CH ₂ CH ₃) 21.0 (CH ₃ CO-) 22.0 (-CH ₂ CH ₂ CH ₃) 66.2 (-OCH ₂ CH ₂ CH ₃) 171.2 (-C=O)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. [3]

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of the liquid sample directly onto the center of the ATR crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are acquired using a high-field NMR spectrometer.

Sample Preparation:

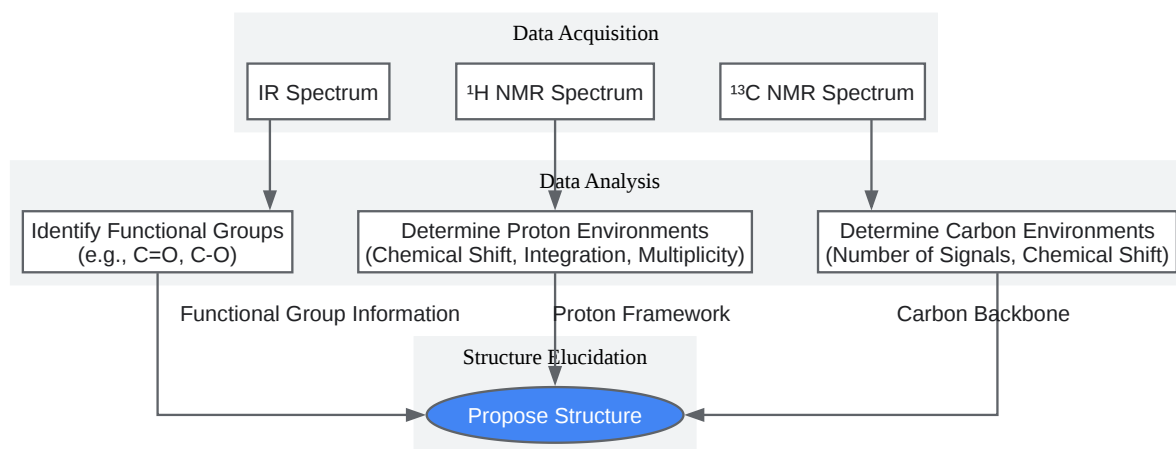
- For a standard ^1H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.[4]
- For a ^{13}C NMR spectrum, a more concentrated sample of 50-100 mg is often required.[4]
- Cap the NMR tube and invert it several times to ensure the solution is homogeneous. If the sample does not fully dissolve, it can be gently warmed or vortexed.[4]
- For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.[4]

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- For ^1H NMR, a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
- For ^{13}C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum and improve the signal-to-noise ratio.[5]

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for interpreting the combined spectroscopic data to elucidate the structure of an unknown compound.



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Caption: Workflow for Spectroscopic Data Interpretation.

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